n-(2-Hydroxyethyl)-2-methylpropanamide
Overview
Description
“N-(2-Hydroxyethyl)-2-methylpropanamide” is a chemical compound. However, there seems to be limited information available about this specific compound. A similar compound, N-(2-Hydroxyethyl)ethylenediamine, is known to be used as an important intermediate in the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners12. It’s also used to study the aerobic biodecomposition of amines in hypersaline wastewaters2.
Chemical Reactions Analysis
There’s limited information on the specific chemical reactions involving “n-(2-Hydroxyethyl)-2-methylpropanamide”. However, a study has shown that the cyclic diamine N-(2-Hydroxyethyl)piperazine, a derivative of piperazine, has the potential to replace PZ as an activator added in the mixed amine system to capture CO25.
Scientific Research Applications
Biological Activity of Derivatives
2-methylpropanamide and benzamide derivatives of carboxyterfenadine have been synthesized and evaluated for antihistaminic and anticholinergic activity using isolated guinea pig ileum tissues. This study emphasizes the potential biological activities of these derivatives, suggesting their use in scientific research related to antihistaminic and anticholinergic properties (Arayne et al., 2017).
Characterization and Application in Oxidative Studies
The stable product N-(1-cyano-1-methylethyl)-2-methylpropanamide formed during the decomposition of 2,2'-azobis(2-methylpropanenitrile) (AIBN) has been characterized. This product can serve as a marker to confirm AIBN functionality and monitor the kinetic formation of free radical species in radical-mediated degradation studies of pharmaceutical compounds, highlighting its application in analytical chemistry and pharmaceutical stability studies (Wells-Knecht & Dunn, 2019).
Polymerization and Material Science
Poly(2-acrylamido-2-methylpropane sulfonic acid) is utilized in various industrial applications. The use of reversible addition fragmentation chain transfer (RAFT) polymerization to prepare well-defined homopolymers and block copolymers of this acid and either N-hydroxyethyl acrylamide or 4-acryloylmorpholine as a comonomer has been described. This demonstrates the compound's relevance in the field of polymer chemistry and material science, particularly in creating multiblock core cross-linked star copolymers (Bray et al., 2017).
Spectroscopic Analysis and Electronic Properties
A structure analogous to paracetamol, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, has been investigated through experimental and quantum chemical means to understand its electronic properties and vibrational mode couplings. This research contributes to the understanding of spectroscopic properties and electronic behavior of related compounds, useful in the fields of molecular spectroscopy and quantum chemistry (Viana et al., 2017).
Plasticizers for Thermoplastic Starch
N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide have been used as new plasticizers for corn starch to prepare thermoplastic starch. This research indicates the potential of these compounds in improving material properties of starch-based bioplastics, a significant area in material science and sustainable packaging solutions (Dai et al., 2010).
Future Directions
Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and reliable sources when studying chemical compounds.
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)6(9)7-3-4-8/h5,8H,3-4H2,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNTZFRNCHEDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278374 | |
Record name | n-(2-hydroxyethyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Hydroxyethyl)-2-methylpropanamide | |
CAS RN |
6282-73-1 | |
Record name | NSC7088 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2-hydroxyethyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.